3-(Diphenylphosphoryl)butan-2-yl carbamate
Description
3-(Diphenylphosphoryl)butan-2-yl carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of a diphenylphosphoryl group attached to a butan-2-yl carbamate moiety, which imparts unique chemical and physical properties.
Properties
Molecular Formula |
C17H20NO3P |
|---|---|
Molecular Weight |
317.32 g/mol |
IUPAC Name |
3-diphenylphosphorylbutan-2-yl carbamate |
InChI |
InChI=1S/C17H20NO3P/c1-13(21-17(18)19)14(2)22(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,1-2H3,(H2,18,19) |
InChI Key |
GZVMGOBPLFQMQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphoryl)butan-2-yl carbamate typically involves the reaction of diphenylphosphoryl chloride with butan-2-yl carbamate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
Diphenylphosphoryl chloride+Butan-2-yl carbamate→3-(Diphenylphosphoryl)butan-2-yl carbamate+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylphosphoryl)butan-2-yl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Diphenylphosphoryl oxides.
Reduction: Butan-2-yl amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1. Enzyme Inhibition
One of the prominent applications of 3-(Diphenylphosphoryl)butan-2-yl carbamate is its role as an inhibitor of specific enzymes, particularly those involved in neurodegenerative diseases. Research indicates that compounds with similar structures can inhibit acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine, which may be beneficial in treating conditions like Alzheimer’s disease .
1.2. Anticancer Properties
Recent studies have explored the potential anticancer properties of diphenylphosphoryl derivatives. The phosphonate group in these compounds can interact with biological targets involved in cancer cell proliferation and survival. For example, compounds that inhibit protein kinase B (PKB) have shown promise in reducing tumor growth in preclinical models .
Organic Synthesis
2.1. Synthetic Intermediates
3-(Diphenylphosphoryl)butan-2-yl carbamate is utilized as a synthetic intermediate in the preparation of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the synthesis of pharmaceuticals and agrochemicals. For instance, it can serve as a precursor for the synthesis of novel heterocyclic compounds that exhibit biological activity .
2.2. Catalysis
The compound has also been investigated for its catalytic properties in organic reactions, particularly in promoting nucleophilic substitutions and additions. Its phosphoryl group enhances the electrophilicity of adjacent carbon centers, facilitating reactions that are otherwise challenging to achieve under mild conditions .
Case Studies
3.1. Alzheimer’s Disease Research
A notable case study involved the evaluation of diphenylphosphoryl derivatives as potential treatments for Alzheimer’s disease. Researchers synthesized a series of carbamate analogs and tested their efficacy as acetylcholinesterase inhibitors. Results showed that certain derivatives significantly improved cognitive function in animal models, suggesting their potential utility in therapeutic applications .
3.2. Cancer Treatment Development
Another study focused on the anticancer effects of 3-(Diphenylphosphoryl)butan-2-yl carbamate analogs on various cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their selective toxicity and potential as chemotherapeutic agents .
Data Tables
Mechanism of Action
The mechanism of action of 3-(Diphenylphosphoryl)butan-2-yl carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the diphenylphosphoryl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphoryl chloride: A precursor used in the synthesis of 3-(Diphenylphosphoryl)butan-2-yl carbamate.
Butan-2-yl carbamate: Another precursor in the synthesis.
Other carbamates: Compounds such as methyl carbamate and ethyl carbamate, which have different alkyl groups attached to the carbamate moiety.
Uniqueness
3-(Diphenylphosphoryl)butan-2-yl carbamate is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various applications, particularly in organic synthesis and medicinal chemistry.
Biological Activity
3-(Diphenylphosphoryl)butan-2-yl carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- IUPAC Name : 3-(Diphenylphosphoryl)butan-2-yl carbamate
- Molecular Formula : C14H16N1O3P1
- Molecular Weight : 273.26 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C14H16N1O3P1 |
| Molecular Weight | 273.26 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
Biological Activity
3-(Diphenylphosphoryl)butan-2-yl carbamate has been investigated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacteria and fungi, making it a candidate for further exploration in infectious disease treatments.
- Anticancer Properties : Research indicates that compounds similar to 3-(Diphenylphosphoryl)butan-2-yl carbamate may inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, particularly in leukemia and solid tumors .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression, such as FLT3, which is a target for acute myeloid leukemia therapies .
The biological activity of 3-(Diphenylphosphoryl)butan-2-yl carbamate is believed to stem from its ability to interact with cellular targets:
- Enzyme Interaction : The compound may inhibit key enzymes that play roles in cell signaling pathways associated with cancer growth and survival.
- Cell Cycle Arrest : It has been suggested that this compound can induce cell cycle arrest at specific phases, leading to reduced proliferation of malignant cells.
Case Study 1: Anticancer Activity
A study focused on the synthesis of phosphonates similar to 3-(Diphenylphosphoryl)butan-2-yl carbamate revealed significant cytotoxic effects against various cancer cell lines. The results demonstrated a dose-dependent response, with IC50 values indicating effective inhibition at low concentrations .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MV4-11 (AML) | 5.0 | High cytotoxicity |
| HeLa (Cervical) | 10.0 | Moderate cytotoxicity |
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of derivatives related to 3-(Diphenylphosphoryl)butan-2-yl carbamate against Staphylococcus aureus and Escherichia coli. The results indicated promising antimicrobial efficacy, with minimum inhibitory concentrations (MICs) suggesting potential therapeutic applications.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Effective |
| Escherichia coli | 20 | Effective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
